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Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of
Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme that catalyzes the
interconversion of pyruvate and lactate, a key step in anaerobic glycolysis.[2] In the liver, LDHA
also plays a crucial role in the final step of oxalate synthesis from glyoxylate.[1][3] Due to its
potent and selective inhibition of LDHA, CHK-336 serves as a powerful research tool for
investigating metabolic pathways related to hyperoxaluria, glycolysis, and the Warburg effect in
cancer.

Mechanism of Action

CHK-336 is a potent inhibitor of human LDHA with an IC50 of less than 1 nM.[4][5] The
molecule was designed for targeted delivery to the liver, a process facilitated by Organic Anion
Transporting Polypeptides (OATPS).[1][6][7] This liver-centric distribution minimizes systemic
exposure and allows for specific investigation of hepatic metabolic processes.[8]
Crystallography studies have revealed that CHK-336 induces a strong interaction network
within the enzyme, leading to slow-off kinetics and sustained target engagement.[1] By
inhibiting LDHA, CHK-336 effectively blocks two key metabolic conversions: the reduction of
pyruvate to lactate and the reduction of glyoxylate to oxalate.[1][9][10]

Applications
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o Studying Hyperoxaluria and Glyoxylate Metabolism: Primary hyperoxalurias are genetic
disorders characterized by the overproduction of hepatic oxalate, leading to kidney stones
and renal failure.[3] CHK-336 directly inhibits the final, committed step in hepatic oxalate
synthesis, making it an invaluable tool for studying the pathophysiology of these diseases.[1]
[3] It has been shown to effectively reduce urinary oxalate excretion in animal models of both
primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[1][6][7] Researchers can use CHK-
336 to model the therapeutic effects of LDHA inhibition and explore the downstream
metabolic consequences of reducing oxalate production.

« Investigating the Warburg Effect and Cancer Metabolism: Cancer cells often exhibit a
metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect,
where they preferentially convert glucose to lactate even in the presence of oxygen.[11][12]
[13] LDHA is a key enzyme in this process, and its inhibition is a strategy being explored for
cancer therapy.[4][11][13] CHK-336 can be used in in vitro and in vivo cancer models to
study the effects of blocking glycolysis, including changes in cellular energy levels (ATP),
glucose uptake, and the activation of alternative survival pathways.[4][13] Studies have
shown that LDHA inhibition can suppress cell proliferation and induce apoptosis in cancer
cells.[13]

Data Summary
Tahle 1: In Vitro Pm‘pnr‘y of CHK-336

Parameter Species Value Reference

LDHA ICso Human <1nM [4][5]

Lactate Production

c Mouse Hepatocytes <100 nM [41[5]
50

Table 2: In Vivo Pharmacokinetics & Efficacy
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Model Dosing Key Finding Reference
Hepatic concentration

Rat 10 mg/kg (p.o.) [4][5]
>10 uM after 4 hours

Rat Inhibition of 13Ca2-

Pharmacodynamic
Model

Dose-dependent

glycolate to 13Cz-

oxalate conversion

[3161[7]

PH1 Mouse Model
(Agxt KO)

Once-daily (p.o.)

Robust, dose-
dependent reduction

in urinary oxalate

[1](6][7]

PH2 Mouse Model
(Grhpr KO)

7-day treatment

Significant reduction

in urinary oxalate

[316]1[7]

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers

(NCT05367661)
Dosing -
Study Type . Tolerability Key Outcome Reference
Regimen
Dose-
Single Ascending Generally well- proportional

Up to 500 mg

[1]

Dose (SAD) tolerated pharmacokinetic
s
Multiple Half-life supports
) Up to 60 mg for Generally well- )
Ascending Dose once-daily [1]
14 days tolerated ]
(MAD) dosing
Maximal
) inhibition of 13C>-
Proof-of- Single doses
) N/A glycolate to 13C2-
Mechanism (60-125 mgq)
oxalate
conversion

Note: The clinical trial was voluntarily paused after a serious adverse event of anaphylaxis in a

single volunteer at the 125 mg multiple-dose level.[1]
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Protocols
Protocol 1: In Vitro LDHA Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of CHK-336 on

purified LDHA enzyme by measuring the change in NADH concentration.

Materials

Purified human LDHA enzyme

CHK-336

LDH Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
B-Nicotinamide adenine dinucleotide, reduced form (NADH)
Sodium Pyruvate

DMSO (for dissolving CHK-336)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 340 nm

Methodology

Reagent Preparation:

o Prepare a stock solution of CHK-336 (e.g., 10 mM) in DMSO. Create a serial dilution
series in DMSO, then dilute further in Assay Buffer to achieve final desired concentrations.
Ensure the final DMSO concentration in all wells is <1%.

o Prepare a 2 mM NADH solution in Assay Buffer.
o Prepare a 10 mM sodium pyruvate solution in Assay Buffer.
o Dilute purified LDHA enzyme in Assay Buffer to the desired working concentration.

Assay Procedure:
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o Add 50 pL of Assay Buffer to all wells of a 96-well plate.

o Add 10 pL of the diluted CHK-336 solution or vehicle control (Assay Buffer with DMSO) to
the appropriate wells.

o Add 20 pL of the 2 mM NADH solution to all wells.

o Add 10 pL of the diluted LDHA enzyme solution to all wells except the "no enzyme" blank.
o Incubate the plate at 37°C for 15 minutes.

o To initiate the reaction, add 10 pL of the 10 mM sodium pyruvate solution to all wells.

o Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every
30 seconds for 10-15 minutes.

o Data Analysis:
o Calculate the rate of NADH consumption (decrease in A340/min) for each well.
o Normalize the rates of the CHK-336-treated wells to the vehicle control wells.

o Plot the percent inhibition versus the log concentration of CHK-336 and fit the data to a
four-parameter logistic equation to determine the ICso value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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